Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Overview
Description
Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chemical compound with the molecular formula C12H14O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. The benzofuran ring structure allows it to interact with specific proteins and enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Known for their antimicrobial and anticancer activities.
Thiazole Derivatives: Exhibiting diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Indole Derivatives: Noted for their potential in drug development due to their wide range of biological activities.
Uniqueness
Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is unique due to its specific benzofuran ring structure, which imparts distinct biological activities and chemical reactivity.
Biological Activity
Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzofuran moiety with a hydroxyl group at the 6-position, which enhances its reactivity. The molecular formula is , and it has a molecular weight of approximately 208.21 g/mol. The presence of the hydroxyl group plays a crucial role in its biological activity by potentially influencing various signaling pathways involved in cellular responses.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can modulate various signaling pathways associated with inflammation, although specific mechanisms remain to be fully elucidated .
2. Antioxidant Activity
The compound has also been studied for its antioxidant properties. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .
3. Anticancer Potential
Benzofuran derivatives, including this compound, have demonstrated anticancer activities in various studies. For instance, related compounds have shown growth inhibitory effects against several cancer cell lines, indicating potential therapeutic applications in oncology .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in inflammation and cancer pathways. This interaction may lead to modulation of enzyme activity and receptor binding, resulting in altered cellular signaling .
Research Findings and Case Studies
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anti-inflammatory | Modulates inflammatory pathways | |
Antioxidant | Scavenges free radicals | |
Anticancer | Inhibitory effects on various cancer cell lines |
In a study focusing on benzofuran derivatives, compounds similar to this compound were found to exhibit significant growth inhibition against cancer cell lines such as ACHN (GI50: 2.74 μM) and HCT15 (GI50: 2.37 μM) . These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
Properties
IUPAC Name |
ethyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6,8,13H,2,5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFCPQCJCXZSOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC2=C1C=CC(=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731824 | |
Record name | Ethyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652983-15-8 | |
Record name | Ethyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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